Cas no 87967-37-1 (Benzenamine, 4-bromo-3-(difluoromethoxy)-)

Technical Introduction: Benzenamine, 4-bromo-3-(difluoromethoxy)- is a halogenated aniline derivative featuring a bromo substituent at the para-position and a difluoromethoxy group at the meta-position relative to the amino functionality. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and difluoromethoxy groups enhances its reactivity in cross-coupling reactions and facilitates further functionalization. Its structural motifs are valuable in designing bioactive molecules, leveraging the electronic and steric effects imparted by the substituents. The compound is typically handled under controlled conditions due to its potential sensitivity.
Benzenamine, 4-bromo-3-(difluoromethoxy)- structure
87967-37-1 structure
Product name:Benzenamine, 4-bromo-3-(difluoromethoxy)-
CAS No:87967-37-1
MF:C7H6NOF2Br
Molecular Weight:238.02944
MDL:MFCD18390862
CID:649997
PubChem ID:71411683

Benzenamine, 4-bromo-3-(difluoromethoxy)- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-bromo-3-(difluoromethoxy)-
    • 4-bromo-3-(difluoromethoxy)aniline
    • MFCD18390862
    • AKOS027265380
    • CS-0457749
    • SCHEMBL16899381
    • DTXSID70831282
    • TQU0274
    • YDNMEBRTPBTYIQ-UHFFFAOYSA-N
    • 87967-37-1
    • A1-06234
    • MDL: MFCD18390862
    • インチ: InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
    • InChIKey: YDNMEBRTPBTYIQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N)OC(F)F)Br

計算された属性

  • 精确分子量: 236.96008g/mol
  • 同位素质量: 236.96008g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 35.2Ų

Benzenamine, 4-bromo-3-(difluoromethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB531801-250 mg
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
250MG
€360.40 2023-01-02
Alichem
A013000283-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 97%
250mg
$470.40 2023-08-31
Apollo Scientific
PC501694-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 95%
250mg
£180.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528416-1g
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 98%
1g
¥8335.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528416-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 98%
250mg
¥2970.00 2024-04-27
Apollo Scientific
PC501694-5g
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 95%
5g
£2270.00 2025-02-21
Alichem
A013000283-500mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 97%
500mg
$815.00 2023-08-31
abcr
AB531801-1g
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
1g
€999.10 2025-02-15
A2B Chem LLC
AD88448-250mg
Benzenamine, 4-bromo-3-(difluoromethoxy)-
87967-37-1
250mg
$299.00 2024-04-19
abcr
AB531801-250mg
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
250mg
€359.70 2025-02-15

Benzenamine, 4-bromo-3-(difluoromethoxy)- 関連文献

Benzenamine, 4-bromo-3-(difluoromethoxy)-に関する追加情報

Benzenamine, 4-bromo-3-(difluoromethoxy) (CAS No: 87967-37-1)

Benzenamine, 4-bromo-3-(difluoromethoxy), also known by its CAS registry number 87967-37-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom at the para position and a difluoromethoxy group at the meta position relative to the amino group. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

The synthesis of Benzenamine, 4-bromo-3-(difluoromethoxy) typically involves multi-step reactions, often starting from benzene derivatives and incorporating functional groups through electrophilic substitution or nucleophilic aromatic substitution methods. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving yields and reducing reaction times.

One of the most notable applications of this compound is in the field of pharmaceuticals. The amino group in Benzenamine, 4-bromo-3-(difluoromethoxy) serves as a reactive site for further functionalization, enabling the synthesis of bioactive molecules with potential therapeutic applications. Recent studies have highlighted its role as an intermediate in the development of anti-inflammatory agents and anticancer drugs. The bromine substituent enhances the molecule's reactivity, making it an ideal precursor for various heterocyclic compounds that are critical in drug design.

In addition to pharmaceuticals, this compound finds extensive use in materials science. The difluoromethoxy group introduces electron-withdrawing effects, which can be exploited in the synthesis of advanced materials such as conductive polymers and high-performance adhesives. For example, researchers have successfully incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties.

The electronic properties of Benzenamine, 4-bromo-3-(difluoromethoxy) also make it a promising candidate for optoelectronic applications. Recent investigations have demonstrated its potential as a dopant in organic light-emitting diodes (OLEDs), where it improves charge transport efficiency and device performance. This has led to increased interest in exploring its role in next-generation display technologies.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, Benzenamine, 4-bromo-3-(difluoromethoxy) undergoes biodegradation or photodegradation, reducing its persistence in the environment. These findings are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, Benzenamine, 4-bromo-3-(difluoromethoxy) (CAS No: 87967-37-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research directions, from drug discovery to advanced materials development. As scientific understanding advances, this compound is expected to play an increasingly important role in shaping future technologies.

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